2-Acetyl-2-methylthiazolidine
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Overview
Description
Preparation Methods
The synthesis of 2-acetyl-2-methylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide using ammonium hydroxide and chloroacetic acid . This reaction is further treated with acetonitrile under basic conditions . Industrial production methods often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
2-Acetyl-2-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetyl-2-methylthiazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of valuable organic combinations and as a vehicle for drug delivery.
Mechanism of Action
The mechanism of action of 2-acetyl-2-methylthiazolidine involves its interaction with molecular targets and pathways. It can form imine intermediates through the interaction of aldehyde and amine, which are then attacked by sulfur atoms . This reaction is catalyzed by nanoparticles, leading to the formation of thiazolidine derivatives .
Comparison with Similar Compounds
2-Acetyl-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
- 2-Methylthiazolidine-4-carboxylic acid
- 2-Thioxo-thiazolidin-4-one
- 1,3-Thiazolidin-4-one These compounds share similar structural motifs but differ in their specific functional groups and pharmacological activities . The presence of the acetyl group in this compound enhances its unique properties and applications.
Properties
CAS No. |
51859-53-1 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChI Key |
WLXIBDDBHZVOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(NCCS1)C |
Origin of Product |
United States |
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